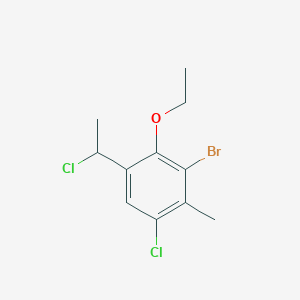![molecular formula C16H17N3 B8632911 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918513-12-9](/img/structure/B8632911.png)
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[2,3-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in cell proliferation, differentiation, and angiogenesis.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling pathways.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. By inhibiting these receptors, the compound can disrupt the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include FGFR1, FGFR2, and FGFR3, with varying degrees of inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its potent inhibitory activity against multiple FGFRs, making it a promising candidate for cancer therapy. Its structure allows for specific interactions with the FGFRs, which is not commonly observed in other similar compounds.
Eigenschaften
CAS-Nummer |
918513-12-9 |
|---|---|
Molekularformel |
C16H17N3 |
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
3-[(6-propan-2-ylpyridin-3-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H17N3/c1-11(2)15-6-5-12(9-18-15)8-13-10-19-16-14(13)4-3-7-17-16/h3-7,9-11H,8H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
BSJWRNUQVISVIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C=C1)CC2=CNC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-2-[(4-isocyanatophenoxy)methyl]pyridine](/img/structure/B8632855.png)










